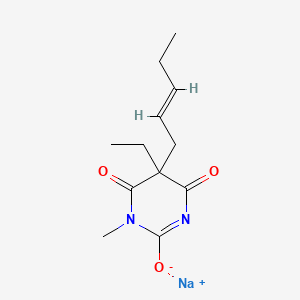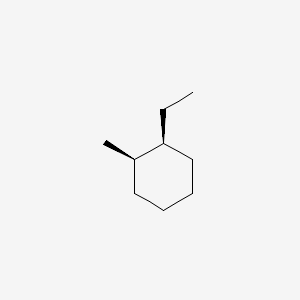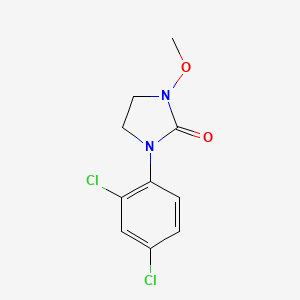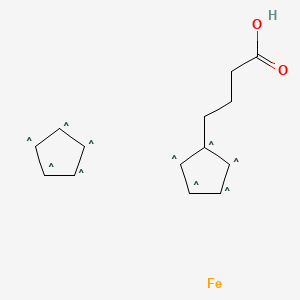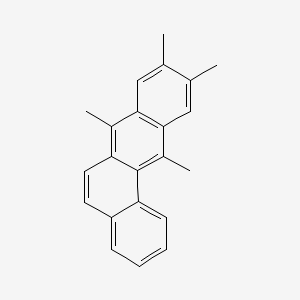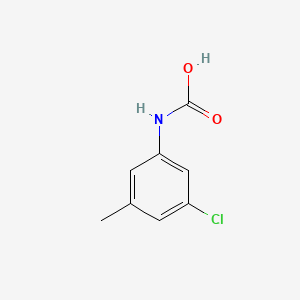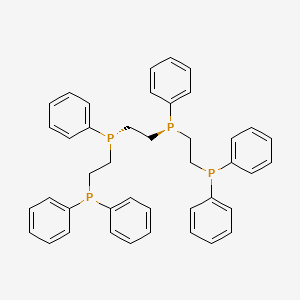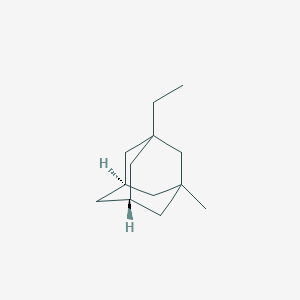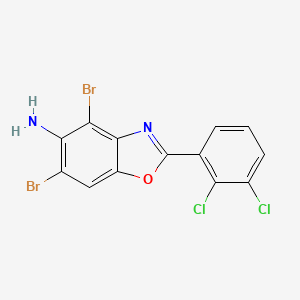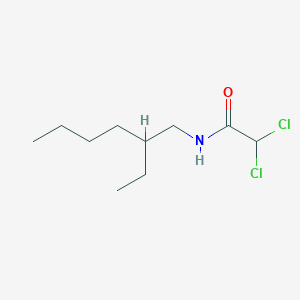
2,2-Dichloro-n-(2-ethylhexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-n-(2-ethylhexyl)acetamide is an organic compound with the molecular formula C10H19Cl2NO It is a chlorinated acetamide derivative, characterized by the presence of two chlorine atoms and a 2-ethylhexyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(2-ethylhexyl)acetamide typically involves the reaction of 2-ethylhexylamine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-ethylhexylamine+chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated control systems to maintain reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,2-Dichloro-n-(2-ethylhexyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
2,2-Dichloro-n-(2-ethylhexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-n-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-N-(2-hydroxyethyl)acetamide
- 2,2-Dichloro-N-(2-methylphenyl)acetamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Comparison
Compared to these similar compounds, 2,2-Dichloro-n-(2-ethylhexyl)acetamide is unique due to its specific 2-ethylhexyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
20308-52-5 |
|---|---|
分子式 |
C10H19Cl2NO |
分子量 |
240.17 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-3-5-6-8(4-2)7-13-10(14)9(11)12/h8-9H,3-7H2,1-2H3,(H,13,14) |
InChI 键 |
KGRRLXPVVAYGGC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



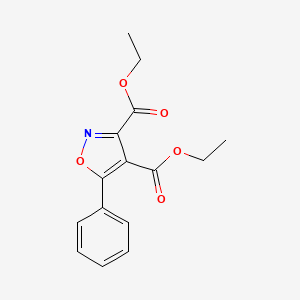
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
